molecular formula C9H10N2O B8246249 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246249
M. Wt: 162.19 g/mol
InChI Key: ZVHMXFCNLSLRSH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole is a heterocyclic compound that features both a pyridine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the reaction of pyridine-2-carbaldehyde with 2-aminoethanol under acidic conditions to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylmethyl)-4,5-dihydrothiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

    2-(Pyridin-2-ylmethyl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHMXFCNLSLRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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